molecular formula C12H11NO2 B12892969 (4E)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one

(4E)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B12892969
M. Wt: 201.22 g/mol
InChI Key: DRSAXSPSSHVKSE-YRNVUSSQSA-N
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Description

2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a benzylidene group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazolone with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The benzylidene group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazolidinones.

Scientific Research Applications

2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-trifluoromethylbenzylidene)oxazol-5(4H)-one
  • 2-Methyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one
  • 2-Methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one

Uniqueness

2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is unique due to its specific substitution pattern on the benzylidene group

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(4E)-2-methyl-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7+

InChI Key

DRSAXSPSSHVKSE-YRNVUSSQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C

Origin of Product

United States

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